molecular formula C17H17NO B1293280 4-(Azetidinomethyl) benzophenone CAS No. 898777-22-5

4-(Azetidinomethyl) benzophenone

Cat. No.: B1293280
CAS No.: 898777-22-5
M. Wt: 251.32 g/mol
InChI Key: RJGIVLHWLJLPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azetidinomethyl) benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of an azetidine ring attached to the benzophenone structure. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidinomethyl) benzophenone typically involves the reaction of benzophenone with azetidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the azetidine, followed by nucleophilic substitution with benzophenone. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidinomethyl) benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone carboxylic acid, while reduction can produce benzophenone alcohol .

Scientific Research Applications

4-(Azetidinomethyl) benzophenone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a photoinitiator in polymer chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is utilized in the production of dyes, coatings, and UV absorbers

Mechanism of Action

The mechanism of action of 4-(Azetidinomethyl) benzophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or enzymes, altering their function. The azetidine ring can enhance the compound’s ability to penetrate cell membranes, making it effective in various applications. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A simpler structure without the azetidine ring, commonly used as a UV absorber.

    4-Hydroxybenzophenone: Contains a hydroxyl group, used in the synthesis of dyes and as a UV stabilizer.

    4-Methoxybenzophenone: Contains a methoxy group, used in similar applications as 4-Hydroxybenzophenone

Uniqueness

4-(Azetidinomethyl) benzophenone is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17(15-5-2-1-3-6-15)16-9-7-14(8-10-16)13-18-11-4-12-18/h1-3,5-10H,4,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGIVLHWLJLPPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642782
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-22-5
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.